molecular formula C16H14BrN3OS B420108 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 333341-31-4

3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B420108
CAS No.: 333341-31-4
M. Wt: 376.3g/mol
InChI Key: OBNXNBGSTBPMEW-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3-bromo-benzylidene-amino group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 3-bromo-benzaldehyde with 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrido[2,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory activities.

    Thieno[3,2-d]pyrimidine: Used in the development of materials with unique electronic properties.

Uniqueness

3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-bromo-benzylidene-amino group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

333341-31-4

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3g/mol

IUPAC Name

3-[(E)-(3-bromophenyl)methylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H14BrN3OS/c1-9-10(2)22-15-14(9)16(21)20(11(3)19-15)18-8-12-5-4-6-13(17)7-12/h4-8H,1-3H3/b18-8+

InChI Key

OBNXNBGSTBPMEW-QGMBQPNBSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC(=CC=C3)Br)C

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)/N=C/C3=CC(=CC=C3)Br)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC(=CC=C3)Br)C

Origin of Product

United States

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